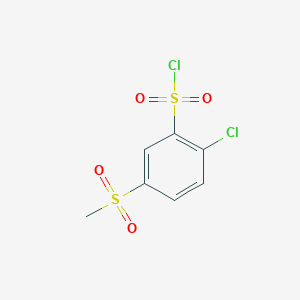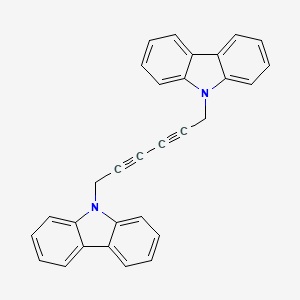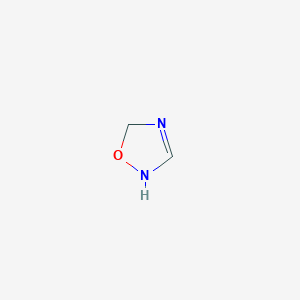
2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride
Übersicht
Beschreibung
2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride is a chemical compound with the empirical formula C7H6Cl2O4S2 . Its molecular weight is 289.16 g/mol . The compound is solid in form .
Molecular Structure Analysis
The compound’s IUPAC name is 2-chloro-5-methylsulfonylbenzenesulfonyl chloride . Its InChI string isInChI=1S/C7H6Cl2O4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3 , and its SMILES string is CS(=O)(=O)c1ccc(Cl)c(c1)S(Cl)(=O)=O . Physical And Chemical Properties Analysis
The compound has a molecular weight of 289.2 g/mol . It has a computed XLogP3 value of 1.6 , indicating its lipophilicity. The compound has no hydrogen bond donors and four hydrogen bond acceptors . It has two rotatable bonds . Its exact mass and monoisotopic mass are both 287.9084564 g/mol . The compound has a topological polar surface area of 85 Ų , a heavy atom count of 15 , a formal charge of 0 , and a complexity of 417 .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- The compound has been utilized in the synthesis and structural characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These isomers have been structurally elucidated using X-ray single crystal diffraction, demonstrating their application in the study of molecular-electronic structure and kinetic investigations. This research aids in understanding the stereo-chemical characteristics of such molecules, which are important for designing more efficient reaction processes in synthetic chemistry (Rublova et al., 2017).
Novel Synthesis Methods
- A study outlined a new and facile synthesis method for sulfonyl chlorides, including benzenesulfonyl and arylmethanesulfonyl chlorides, demonstrating the versatility of 2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride in synthesizing various sulfonated compounds. This contributes to the field of organic synthesis by providing efficient routes to these compounds, which have numerous applications in drug development and materials science (Kim et al., 1992).
Large-Scale Preparation for Drug Synthesis
- The compound's role in the large-scale preparation process as a key building block in the synthesis of several drug candidates was highlighted. This involves an efficient four-step sequence from inexpensive starting materials, demonstrating its utility in pharmaceutical manufacturing. The process has been scaled up to multikilogram levels, emphasizing its importance in the cost-effective production of pharmaceuticals (Meckler & Herr, 2012).
Applications in Material Science
- In material science, the compound has been used to synthesize novel sulfonated thin-film composite nanofiltration membranes. These membranes show improved water flux for the treatment of dye solutions, highlighting its application in environmental science and engineering for water purification technologies (Liu et al., 2012).
Safety And Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) . The safety information includes the pictograms GHS07 and the signal word "Warning" . The hazard statements include H319 , and the precautionary statements include P305 + P351 + P338 . The compound is classified under storage class code 11, which pertains to combustible solids . Its WGK is 3 .
Eigenschaften
IUPAC Name |
2-chloro-5-methylsulfonylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCBIWRMYWDSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585522 | |
| Record name | 2-Chloro-5-(methanesulfonyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride | |
CAS RN |
90084-62-1 | |
| Record name | 2-Chloro-5-(methanesulfonyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














